molecular formula C16H22N2OS2 B1227789 2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol CAS No. 130116-03-9

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol

Cat. No.: B1227789
CAS No.: 130116-03-9
M. Wt: 322.5 g/mol
InChI Key: MYNMGQGXYYHMEX-UHFFFAOYSA-N
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Description

2,6-Di(tert-butyl)-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenol, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2OS2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant body of research has focused on the antimicrobial and antifungal properties of derivatives of the mentioned compound. For instance, a study reported the synthesis of novel triazinone derivatives starting from 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, showing antimicrobial activity against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (C. Kumara et al., 2015). Furthermore, compounds derived from 2,6-di-tert-butyl-4-[5-hetaryl-3-(2-aryl-2-oxoethylsulfanyl)-4H-1,2,4-triazole-4-ylimino]cyclohexa-2,5-dienones were studied for their potential in intramolecular cyclization, highlighting the synthetic versatility of thiadiazole derivatives in creating biologically active compounds (A. Kolodina & A. V. Lesin, 2009).

Synthesis and Characterization of Organic Materials

Research has also delved into the synthesis of luminescent organic materials, where derivatives containing thiadiazole units are utilized for their photoluminescent properties and applications in organic light-emitting diodes (OLEDs). One such study synthesized organic luminophores by combining carbazole donors with thiadiazole acceptor units, demonstrating the utility of these compounds in enhancing photoluminescent efficiency and electronic properties for OLED applications (Renata Rybakiewicz et al., 2020).

Antioxidant Activity

The antioxidant potential of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, underscores another application area. These compounds have been tested for their free-radical scavenging ability, illustrating the chemical versatility and potential therapeutic benefits of thiadiazole derivatives (R. M. Shakir et al., 2014).

Properties

IUPAC Name

5-(3,5-ditert-butyl-4-hydroxyphenyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS2/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6/h7-8,19H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNMGQGXYYHMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous zinc bromide (7.3 g, 0.033 mole) is added to a suspension of 5-[3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]phenyl]1,3,4-thiadiazole-2(3H)-thione (2.7 g, 0.007 mole) in methylene chloride (10 ml). After 18 hours the mixture is diluted with methylene chloride (50 ml), washed with water (20 ml), saturated aqueous NaHCO3 (20 ml), saturated aqueous NaCl (20 ml), and dried over MgSO4. Filtration and concentration gives a solid which is recrystallized from ethyl acetate/hexane to provide 1.1 g (2.1 g theor., 52%) of 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione, mp 259.5°-260° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-[3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]phenyl]1,3,4-thiadiazole-2(3H)-thione
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
catalyst
Reaction Step Two

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